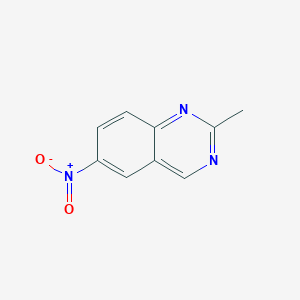

2-Methyl-6-nitroquinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O2 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

2-methyl-6-nitroquinazoline |

InChI |

InChI=1S/C9H7N3O2/c1-6-10-5-7-4-8(12(13)14)2-3-9(7)11-6/h2-5H,1H3 |

InChI Key |

WBURFMASSIDORT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C2C=C(C=CC2=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6 Nitroquinazoline and Analogous Nitroquinazolines

Direct Synthesis Approaches for Quinazolines Bearing a Nitro Group

Direct synthesis methods involve the introduction of a nitro group onto the quinazoline (B50416) scaffold or building the ring from nitro-containing starting materials.

The direct nitration of the quinazoline ring is a recognized electrophilic substitution reaction. nih.gov This process typically involves treating the quinazoline core with a potent nitrating agent. For instance, the reaction of quinazoline with fuming nitric acid in the presence of concentrated sulfuric acid yields 6-nitroquinazoline (B1619102). nih.gov Under these acidic conditions, oxidation of the heterocyclic ring is avoided. nih.gov The reactivity of the quinazoline ring towards electrophilic attack follows a predicted order, with positions 8 and 6 being the most favored. nih.gov For 4(3H)-quinazolinones, nitration also predominantly occurs at the 6-position. nih.gov

A more common and often more regioselective approach involves the cyclization of acyclic or monocyclic precursors where the nitro group is already incorporated into the aromatic ring.

Acylanthranils, also known as 3,1,4-benzoxazones, that are substituted with a nitro group serve as valuable intermediates. Specifically, compounds like 2-methyl-5-nitro-4-oxoquinazolines can react with primary aliphatic amines and anilines to form N-substituted quinazolinone derivatives. scispace.comamazonaws.com This reaction provides a direct route to 3-substituted 4-oxoquinazolines.

Syntheses starting from nitrated benzoic acid derivatives are widely employed for creating complex nitroquinazolines. A general pathway involves using a 3,4-substituted benzoic acid as a starting material, which undergoes a sequence of reactions including esterification, nitration, nitro group reduction, and cyclization to produce the final quinazoline product. google.comwipo.int

A specific example is the synthesis of 4,7-dichloro-6-nitroquinazoline, an important intermediate for therapeutic agents. mdpi.comresearchgate.net The process begins with 2-amino-4-chlorobenzoic acid, which is first condensed with formamide (B127407) to produce 7-chloroquinazolin-4(3H)-one. mdpi.comresearchgate.net This intermediate is then nitrated using a mixture of fuming nitric acid and sulfuric acid to yield 7-chloro-6-nitroquinazolin-4(3H)-one. mdpi.comresearchgate.net Subsequent chlorination with thionyl chloride furnishes the final product. mdpi.comresearchgate.net

Table 1: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1 | 2-Amino-4-chlorobenzoic acid | Formamide (HCO-NH₂), Reflux at 160 °C | 7-Chloroquinazolin-4(3H)-one | 82.3% | mdpi.com |

| 2 | 7-Chloroquinazolin-4(3H)-one | Fuming nitric acid (HNO₃) / Sulfuric acid (H₂SO₄), 30 °C | 7-Chloro-6-nitroquinazolin-4(3H)-one | 84.7% | mdpi.com |

A well-established method utilizes ethyl 2-acetamido-5-nitrobenzoate as a key precursor. When this compound is heated with alcoholic ammonia (B1221849) in a sealed tube, it undergoes cyclization to yield 3,4-dihydro-methyl-6-nitro-4-oxoquinazoline. nih.govscispace.comamazonaws.comijnrd.org This reaction provides a direct route to a 6-nitro-substituted quinazolinone structure.

Condensation Reactions with Nitro-Substituted Precursors

Synthesis of Specific Nitroquinazoline Derivatives and Intermediates

Specific synthetic routes have been developed for various nitroquinazoline analogues, which often serve as intermediates in the preparation of more complex molecules. One such route is the preparation of 2,4-diamino-5-methyl-6-nitroquinazoline. google.com This synthesis starts with the nitration of 2-chloro-6-methylbenzonitrile (B1583042) to give 2-chloro-6-methyl-5-nitrobenzonitrile. google.com This nitrated intermediate is then cyclized by heating with guanidine (B92328) carbonate in 2-ethoxyethanol, which directly forms the 2,4-diamino-6-nitroquinazoline (B1584899) ring system. google.com The resulting 6-nitro compound can be subsequently reduced to the corresponding 2,4,6-triamino-5-methylquinazoline (B8596961). google.com

Another targeted synthesis involves the preparation of 6-nitro-4-substituted amino quinazoline derivatives. google.com In this method, a 2-halogenated-5-nitrobenzoate is first reacted with a substituted aniline (B41778), such as 4-(thiazole-2-yl)methoxy-3-chloroaniline, in an amidation reaction. google.com The resulting N-aryl-2-halogenated-5-nitrobenzamide then undergoes a one-pot substitution and condensation reaction with a formamidine (B1211174) salt to yield the final 6-nitro-4-[4-(thiazole-2-yl)methoxy-3-chlorophenyl]aminoquinazoline. google.com

Preparation of 2,4-Diamino-5-methyl-6-nitroquinazoline Precursors

The synthesis of precursors for 2,4-diamino-5-methyl-6-nitroquinazoline often starts from readily available materials. One common method involves the reaction of 2,4-dicyano-3-methylaniline with chloroformamidine (B3279071) hydrochloride in the presence of dimethylsulfone. prepchem.com This mixture is heated to high temperatures, typically around 170-175°C, leading to the formation of 2,4-diamino-5-methyl-6-quinazolinecarbonitrile (B3112385) after solidification and subsequent workup with a basic aqueous solution. prepchem.com

Another key precursor, 2,4,6-triaminoquinazoline (B80964), is synthesized from 2,4-diamino-6-nitroquinazoline through reduction. pdbj.org This transformation is crucial for introducing further substitutions at the 6-position. For instance, regiospecific reductive amination of 2,4,6-triaminoquinazoline with various benzaldehydes can yield N9-H analogues of 2,4-diamino-6-substituted quinazolines. pdbj.org

The synthesis of 2,4-diamino-5-methyl-6-(substituted-phenyl)thiopyrrolo[2,3-d]pyrimidines, which are structurally related to the target compounds, has been achieved by reacting 2,4-diamino-5-methypyrrolo[2,3-d]pyrimidine with substituted phenylthiols. nih.gov

Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline (B50361)

A significant intermediate in the synthesis of various quinazoline derivatives is 4-chloro-7-fluoro-6-nitroquinazoline. atlantis-press.com A common synthetic route to this compound begins with 2-amino-4-fluorobenzoic acid and formamidine acetate (B1210297), which are reacted in ethylene (B1197577) glycol monomethyl ether to produce 7-fluoro-4-hydroxy quinazoline. google.com This product then undergoes nitration to yield 7-fluoro-6-nitro-4-hydroxy quinazoline. google.com Isomers formed during nitration can be removed through purification processes like repetitive washing with methanol. google.com The purified 7-fluoro-6-nitro-4-hydroxy quinazoline is subsequently treated with a chlorinating agent, such as thionyl chloride (SOCl₂) with a few drops of DMF, to afford 4-chloro-7-fluoro-6-nitroquinazoline. google.comgoogle.com

This chloro-substituted quinazoline serves as a versatile building block. For example, it can undergo nucleophilic substitution with various amines. The reaction with 4-chloro-3-trifluoromethyl-phenylamine in acetonitrile (B52724) with triethylamine (B128534) as a base yields (4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine. atlantis-press.com Similarly, reaction with 3-chloro-4-fluoroaniline (B193440) in toluene (B28343) produces N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine. chemicalbook.com

Synthesis of 3-Methyl-6-nitroquinazolin-4(3H)-one

The synthesis of 3-Methyl-6-nitroquinazolin-4(3H)-one can be achieved through several pathways. One approach involves the derivatization of 6-nitroanthranilic acid with potassium cyanate (B1221674) to form a urea (B33335) intermediate, which then cyclizes under basic conditions to yield the desired product with high efficiency. Another method starts with 2-methyl-4H-benzo google.comCurrent time information in Bangalore, IN.oxazin-4-one, which is synthesized from anthranilic acid and acetic anhydride (B1165640). researchgate.net This intermediate is then reacted with ammonium (B1175870) acetate. researchgate.net The resulting product can be further modified.

A different strategy involves the synthesis of 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one, which has been reported with a yield of 85%. mdpi.com This compound can serve as a precursor for further derivatization. For instance, bis-quinazolinones can be synthesized from 2-methyl-4H-benzo[d] google.comCurrent time information in Bangalore, IN.oxazin-4-ones and various diamines in a deep eutectic solvent under sonication. nih.gov

Synthesis of 6-Substituted Quinazoline-2-thiols

A strategic approach to synthesizing 6-substituted quinazoline-2-thiols utilizes 2-aminobenzylamine as a key starting material. nih.gov The synthesis involves the functionalization of the aniline followed by the construction of the heterocyclic ring, providing a facile route to these bifunctional quinazolines. nih.gov Another method involves the condensation of 2-[isothiocyanato(substituted phenyl)methyl]-3,4-dihydronaphthalene-1(2H)-one with primary aromatic amines to produce quinazoline-2-thiols. semanticscholar.org

The synthesis of related 2-thio- google.comCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-c]quinazoline derivatives has also been reported, where alkylation of potassium 2-thio- google.comCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-c]quinazoline with halogenocarboxylic acids and their esters proceeds S-regioselectively. jst.go.jp

Advanced Synthetic Strategies and Catalytic Approaches for Nitroquinazolines

Modern synthetic methods offer significant advantages in terms of efficiency, yield, and environmental impact for the synthesis of nitroquinazolines.

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. frontiersin.org It has been successfully applied to the synthesis of various quinazoline derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. frontiersin.orgnih.gov For example, the synthesis of 4-anilino-6-nitroquinazolines from 5-nitroanthranilonitrile has been achieved on a multi-gram scale using microwave-assisted condensation and Dimroth rearrangement. frontiersin.org In some cases, the reaction time can be reduced to just a few minutes under microwave irradiation at atmospheric pressure. frontiersin.org

Microwave-assisted synthesis has also been employed for the preparation of 2-methyl-6-nitroquinazolin-4-one substituted pyridin-1-ium salts. researchgate.net The microwave irradiation of a solution of 2-bromomethyl-6-nitroquinazolin-4-one and pyridine (B92270) in acetonitrile for a short duration afforded the desired product efficiently. researchgate.net

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgnih.gov This approach is particularly valuable in medicinal chemistry for generating libraries of structurally diverse compounds. nih.gov MCRs offer advantages such as atom economy, reduced waste, and simplified purification procedures. frontiersin.org

While specific examples of MCRs for the direct synthesis of 2-Methyl-6-nitroquinazoline were not found in the provided search results, the principles of MCRs are broadly applicable to the synthesis of heterocyclic compounds. mdpi.com The development of novel MCRs for the synthesis of nitroquinazolines represents a promising area for future research, potentially offering more sustainable and efficient routes to these valuable compounds. researchgate.net

Data Tables

Table 1: Synthetic Methodologies for this compound and Analogs

| Product | Starting Materials | Reagents/Conditions | Reference |

| 2,4-Diamino-5-methyl-6-quinazolinecarbonitrile | 2,4-Dicyano-3-methylaniline, Chloroformamidine hydrochloride | Dimethylsulfone, 170-175°C | prepchem.com |

| 4-Chloro-7-fluoro-6-nitroquinazoline | 2-Amino-4-fluorobenzoic acid, Formamidine acetate | Ethylene glycol monomethyl ether, Nitration, SOCl₂/DMF | google.comgoogle.com |

| 3-Methyl-6-nitroquinazolin-4(3H)-one | 6-Nitroanthranilic acid, Potassium cyanate | Basic conditions | |

| 3,3'-((1R,4R)-Cyclohexane-1,4-diyl)bis(2-methyl-6-nitroquinazolin-4(3H)-one) | 2-Methyl-4H-benzo[d] google.comCurrent time information in Bangalore, IN.oxazin-4-ones, Diamines | Deep eutectic solvent, Sonication | nih.gov |

| 6-Substituted Quinazoline-2-thiols | 2-Aminobenzylamine | Functionalization, Cyclization | nih.gov |

| 4-Anilino-6-nitroquinazolines | 5-Nitroanthranilonitrile | Microwave-assisted condensation, Dimroth rearrangement | frontiersin.org |

| 1-[(6-Nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide | 2-Bromomethyl-6-nitroquinazolin-4-one, Pyridine | Acetonitrile, Microwave irradiation | researchgate.net |

Utilization of Ionic Liquids

The application of ionic liquids (ILs) in the synthesis of quinazoline derivatives represents a significant advancement in green chemistry methodologies. Ionic liquids, which are salts with melting points below 100°C, offer a unique combination of properties including low vapor pressure, high thermal stability, and tunable solvent properties, making them attractive alternatives to conventional volatile organic solvents. jscimedcentral.com Their role in chemical synthesis is multifaceted; they can act as solvents, catalysts, or both, often leading to improved reaction rates, higher yields, and easier product separation. researchgate.net

In the context of quinazoline synthesis, ionic liquids have been primarily explored as catalysts and reaction media for multicomponent reactions. These reactions typically involve the condensation of a 2-aminoaryl ketone, an aldehyde, and a source of ammonia, such as ammonium acetate, to construct the quinazoline core. The use of ionic liquids in these syntheses aligns with the principles of sustainable chemistry by often allowing for solvent-free conditions and the potential for catalyst recycling. frontiersin.org

Several types of ionic liquids have been demonstrated to be effective for the synthesis of quinazoline and its analogs. These include imidazolium-based ionic liquids, which are widely studied due to their synthetic accessibility and tunable properties. frontiersin.orgmst.edu Functionalized ionic liquids, such as those bearing acidic groups, have also been developed to act as Brønsted acid catalysts, further enhancing their utility in these cyclization reactions. researchgate.net

Research has shown that the choice of both the cation and the anion of the ionic liquid can significantly influence the reaction's efficiency. For instance, magnetic ionic liquids, such as 1-butyl-3-methylimidazolium tetrachloroferrate (bmim[FeCl4]), have been successfully employed as recyclable catalysts for the one-pot synthesis of quinazolines. frontiersin.org This approach simplifies the catalyst recovery process, as the ionic liquid can be separated using an external magnet. frontiersin.org

Another innovative approach involves the use of solid-supported ionic liquids. For example, a nanoporous TiO2 material containing an ionic liquid bridge has been reported as an efficient and reusable catalyst for the synthesis of quinazolines under solvent-free conditions at elevated temperatures. tandfonline.com This heterogeneous catalyst combines the advantages of the ionic liquid's catalytic activity with the ease of separation associated with a solid support. tandfonline.com

The general mechanism in these ionic liquid-catalyzed reactions is believed to involve the activation of the reactants by the ionic liquid. For instance, in the reaction of a 2-aminobenzophenone (B122507) with an aldehyde and ammonium acetate, the acidic nature of some ionic liquids can facilitate the initial condensation steps and the subsequent cyclization and dehydration to form the quinazoline ring. frontiersin.org

While the direct synthesis of this compound using ionic liquids is not extensively detailed in the literature, the established methodologies for analogous substituted quinazolines provide a strong foundation. By selecting the appropriate starting materials, namely 2-amino-5-nitroacetophenone, an appropriate aldehyde, and an ammonia source, in the presence of a suitable ionic liquid catalyst, the synthesis of this compound can be reasonably projected. The reaction conditions, such as temperature and reaction time, would likely be similar to those reported for other quinazoline syntheses.

The following tables summarize the findings from studies on the synthesis of various quinazoline derivatives using different ionic liquid systems.

Table 1: Synthesis of Quinazoline Derivatives using Magnetic Ionic Liquid

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 2-Phenyl-4-phenylquinazoline | 2.5 | 95 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-phenylquinazoline | 2.5 | 92 |

| 3 | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)-4-phenylquinazoline | 2.5 | 94 |

| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4-phenylquinazoline | 3.0 | 90 |

Reaction Conditions: 2-aminobenzophenone, aldehyde, and ammonium acetate catalyzed by bmim[FeCl4] at 40°C. Data sourced from Panja and Saha (2013). frontiersin.org

Table 2: Synthesis of Quinazolines using Nanoporous TiO2-Supported Ionic Liquid

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 2-Phenyl-4-phenylquinazoline | 15 | 96 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-phenylquinazoline | 20 | 94 |

| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-4-phenylquinazoline | 25 | 91 |

| 4 | 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl)-4-phenylquinazoline | 20 | 93 |

Chemical Transformations and Derivatization of the 2 Methyl 6 Nitroquinazoline Scaffold

Reactivity of the Quinazoline (B50416) Nucleus

The quinazoline ring system, particularly when substituted with an electron-withdrawing group like the nitro moiety at the 6-position, exhibits distinct reactivity patterns. The pyrimidine (B1678525) and benzene (B151609) rings that constitute the quinazoline core are susceptible to different types of chemical attack.

Nucleophilic Addition and Substitution Reactions at C2 and C4

The pyrimidine portion of the quinazoline nucleus is electron-deficient, rendering the C2 and C4 positions susceptible to nucleophilic attack. thieme-connect.de This reactivity is a cornerstone for the derivatization of the quinazoline scaffold. While direct nucleophilic substitution on 2-methyl-6-nitroquinazoline itself is less common without a suitable leaving group, the principle of nucleophilic attack at these positions is well-established for the broader quinazoline class. thieme-connect.dedu.edu.eg

Anionic reagents readily attack the C4 position of the quinazoline ring. scispace.com For instance, reagents like sodium bisulfite, hydrogen cyanide, and various carbanions (from acetone, 2-butanone, acetophenone, and cyclohexanone) add across the 3,4-double bond to form 4-substituted 3,4-dihydroquinazolines. scispace.com Similarly, Grignard reagents and organolithium compounds also add across this bond. scispace.com

The presence of a good leaving group, such as a halogen, at the C2 or C4 position significantly facilitates nucleophilic substitution. For example, 4-chloro-7-fluoro-6-nitroquinazoline (B50361) can undergo chemoselective nucleophilic substitution with arylamines. nih.gov This highlights the potential for introducing a wide array of functional groups at these positions, a strategy widely employed in the synthesis of biologically active quinazoline derivatives.

Table 1: Examples of Nucleophilic Reactions on the Quinazoline Nucleus

| Reagent Type | Position of Attack | Product Type |

| Anionic Reagents (e.g., NaHSO₃, HCN) | C4 | 4-Substituted 3,4-dihydroquinazolines scispace.com |

| Organometallic Reagents (e.g., Grignard) | C4 | 4-Substituted 3,4-dihydroquinazolines scispace.com |

| Amines (with halo-quinazoline) | C4 | 4-Aminoquinazolines nih.gov |

Electrophilic Substitution Reactions on the Benzene Ring (Positions 5, 6, 7, 8)

Electrophilic substitution on the benzene ring of the quinazoline nucleus is influenced by the deactivating effect of the pyrimidine ring and any existing substituents. thieme-connect.de For the parent quinazoline, theoretical calculations predict the order of reactivity towards electrophiles to be 8 > 6 > 5 > 7. scispace.comnih.gov

Nitration is a key electrophilic substitution reaction for quinazolines. scispace.comnih.gov The reaction of quinazoline with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline (B1619102). nih.gov This indicates a preference for substitution at the C6 position under these conditions. In the case of this compound, the benzene ring is already substituted with a strongly deactivating nitro group at position 6. This makes further electrophilic substitution on the benzene ring challenging and would require harsh reaction conditions. The existing nitro group would direct any incoming electrophile primarily to the C8 position.

Transformations Involving the Nitro Group

The nitro group at the C6-position is a key functional handle for further derivatization of the this compound scaffold. Its reduction to an amino group is a particularly important transformation.

Reduction of the Nitro Group to an Amino Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, and this holds true for this compound. This conversion dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into an electron-donating amino group, which in turn influences the reactivity of the entire scaffold.

Several methods are available for this reduction. A common and effective method involves the use of metals in the presence of an acid. masterorganicchemistry.com For instance, iron powder in the presence of an acid like hydrochloric acid or acetic acid is a classic reagent for this purpose. masterorganicchemistry.comgoogle.com Another widely used method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. masterorganicchemistry.comgoogle.com For example, 2,4-diamino-5-methyl-6-nitroquinazoline can be reduced to the corresponding 2,4,6-triamino-5-methylquinazoline (B8596961) by hydrogenation in the presence of 10% palladium on carbon. google.com

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Product |

| Fe / HCl or Acetic Acid | Acidic | Amine masterorganicchemistry.comgoogle.com |

| Sn / HCl | Acidic | Amine masterorganicchemistry.com |

| Zn / HCl | Acidic | Amine masterorganicchemistry.com |

| H₂, Pd/C | Catalytic Hydrogenation | Amine masterorganicchemistry.comgoogle.com |

Reactions at the Methyl Group (C2-position)

The methyl group at the C2-position of the quinazoline ring is activated by the adjacent nitrogen atoms of the pyrimidine ring. This activation allows the methyl group to participate in a variety of condensation reactions.

Condensation Reactions of 2-Methyl Groups

The protons of the C2-methyl group are acidic enough to be removed by a suitable base, generating a carbanion that can then react with various electrophiles, particularly aldehydes. This reactivity is characteristic of 2- and 4-methyl-substituted azines. du.edu.eg

Condensation of 2-methylquinazoline (B3150966) derivatives with aromatic aldehydes is a common strategy to synthesize styryl-substituted quinazolines. scirp.org For example, 2-methylquinazolinones can be condensed with p-nitrobenzaldehyde in the presence of zinc chloride and acetic anhydride (B1165640) to yield the corresponding trans-2-(arylvinyl)-3H-quinazolin-4-ones. scirp.org Similarly, reaction with thiophene-2-carbaldehyde (B41791) in the presence of sodium acetate (B1210297) in acetic acid also affords the condensed product. scirp.org These reactions typically require heating to proceed to completion. The resulting vinyl-linked quinazolines are often investigated for their fluorescent properties.

Table 3: Examples of Condensation Reactions of 2-Methylquinazolines

| Aldehyde | Catalyst/Reagent | Product |

| p-Nitrobenzaldehyde | ZnCl₂ / Acetic Anhydride | trans-2-(p-Nitrostyryl)quinazolin-4-one scirp.org |

| Pyridin-2-carbaldehyde | ZnCl₂ / Acetic Anhydride | trans-2-[2-(Pyridin-2-yl)vinyl]quinazolin-4-one scirp.org |

| Thiophen-2-carbaldehyde | Sodium Acetate / Acetic Acid | 2-[(2-Thiophen-2-yl)vinyl]quinazolin-4-one scirp.org |

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound is a key area of research, driven by the quest for compounds with enhanced biological efficacy. Various strategies have been developed to introduce a wide array of functional groups onto the quinazoline scaffold.

Alkylation of the nitrogen atoms within the quinazoline ring system is a fundamental strategy for creating diverse derivatives. uw.edu This process typically occurs at the N1 or N3 positions of the quinazoline ring, and the regioselectivity can be influenced by the reaction conditions and the nature of the alkylating agent. juniperpublishers.comambeed.com

The presence of a nitro group, as in this compound, can influence the rate of N-alkylation. nih.gov For instance, the alkylation of quinazolin-4(3H)-ones with alkyl halides under basic conditions, such as in the presence of potassium carbonate in an aprotic solvent like DMF, predominantly leads to N-alkylation at the 3-position. juniperpublishers.com Visible light has also been utilized to promote the cascade N-alkylation/amidation of quinazolin-4(3H)-ones. rsc.org

While direct alkylation of this compound itself is not extensively detailed in the provided results, the general principles of quinazoline alkylation are applicable. The reaction of a quinazolinone precursor with an alkylating agent like methyl-2-bromo acetate can be employed to install an alkyl group on a nitrogen atom. uw.edu The choice of base and solvent is critical for optimizing the yield and selectivity of the alkylation reaction. uw.edu

| Reactant | Alkylating Agent | Conditions | Product | Reference |

| Quinazolin-4(3H)-one | Benzyl chloride | K2CO3, DMF, 100°C | 3-Benzylquinazolin-4(3H)-one | juniperpublishers.com |

| 2-Chloro-quinazolinone | Methyl-2-bromo acetate | Base, Solvent | N-Alkylated quinazolinone | uw.edu |

| Quinazolin-4(3H)-ones | Benzyl halides, Allyl halides | Visible light, K2CO3 | Quinazoline-2,4(1H,3H)-diones | rsc.org |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the functionalization of the quinazoline scaffold by forming new carbon-carbon bonds. mdpi.comresearchgate.net These reactions typically involve the coupling of a halogenated quinazoline with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net

For a compound like this compound, a halogen substituent would first need to be introduced, typically at positions 4 or 7, to serve as a handle for cross-coupling. mdpi.com The reactivity of different halogenated positions on the quinazoline ring can be exploited for regioselective synthesis. For example, in 2,4-dichloroquinazolines, the C-4 position is generally more reactive towards nucleophilic substitution and cross-coupling. nih.gov In chloro-iodo substituted quinazolines, the more reactive C-I bond is favored for initial cross-coupling. mdpi.com

Microwave-assisted Suzuki-Miyaura reactions have been shown to be highly efficient for the synthesis of diarylquinazolines from dichloro-nitroquinazoline derivatives, leading to high yields. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for the success of these reactions. researchgate.netmdpi.com

| Quinazoline Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | Arylboronic acids | Pd catalyst, microwave | 4,7-Diaryl-2-(2-methylprop-1-enyl)-6-nitroquinazolines | mdpi.comnih.gov |

| 2-Aryl-4-chloro-6-iodoquinazolines | Arylboronic acids | PdCl2(PPh3)2, PCy3, K2CO3 | 2,4-Diaryl-6-iodoquinazolines | mdpi.com |

| 6-Bromo-2-methylquinazolinone | Arylboronic acids | Pd(PPh3)4, base | 6-Aryl-2-methylquinazolinone | researchgate.net |

The benzenoid portion of the this compound scaffold, specifically positions 6 and 7, offers opportunities for further functionalization. The existing nitro group at position 6 is a key functional handle.

One of the most common transformations of the nitro group is its reduction to an amino group. google.com This can be achieved using various reducing agents, such as stannous chloride dihydrate or through catalytic hydrogenation with palladium on carbon. google.com The resulting 6-aminoquinazoline derivative can then be further modified. For instance, the amino group can be alkylated to form dialkylamino derivatives. google.com

Electrophilic substitution reactions on the quinazoline ring are also possible. Nitration of quinazoline itself typically occurs at the 6-position. nih.govdu.edu.egscispace.com While this compound already possesses a nitro group at this position, other electrophilic substitutions could potentially be directed to other available positions on the benzenoid ring, though this is less commonly reported for this specific derivative.

The introduction of substituents at position 7 can be achieved through multi-step synthetic sequences, often starting from appropriately substituted anthranilic acids or benzonitriles. mdpi.com For example, starting with 2-amino-4-chlorobenzonitrile (B1265954) allows for the eventual synthesis of 7-chloro-6-nitroquinazoline derivatives, which can then undergo further reactions like cross-coupling. mdpi.com

| Starting Material | Reagent/Condition | Product | Reference |

| 2,4-Diamino-5-methyl-6-nitroquinazoline | H2, 10% Pd/C | 2,4,6-Triamino-5-methylquinazoline | google.com |

| Substituted 2-nitrobenzonitrile | SnCl2·2H2O | Substituted 2-aminobenzonitrile | google.com |

| Quinazoline | Fuming HNO3, conc. H2SO4 | 6-Nitroquinazoline | nih.govdu.edu.eg |

| 2-Amino-4-chlorobenzonitrile | Multi-step synthesis | 7-Chloro-6-nitroquinazoline derivative | mdpi.com |

Quinazoline derivatives can act as ligands, coordinating with various metal ions to form metal complexes. orientjchem.org The nitrogen atoms of the quinazoline ring and other potential donor atoms, such as the oxygen of a quinazolinone or substituents on the scaffold, can participate in coordination. iucr.orgmdpi.com

The coordination of quinazoline-based ligands to metal ions like copper(II), cobalt(II), and zinc(II) has been reported. orientjchem.orgipinnovative.comacademicjournals.org In quinazolin-4(3H)-one derivatives, coordination often occurs through the N3 nitrogen and the carbonyl oxygen atom. iucr.orgmdpi.com For quinazoline itself, coordination can occur through the N3 atom. rsc.org

The formation of these metal complexes can significantly alter the properties of the parent quinazoline ligand. For instance, the biological activity of quinazolinone Schiff base derivatives was found to be enhanced upon coordination with copper(II). mdpi.com The synthesis of these complexes typically involves reacting the quinazoline ligand with a metal salt in a suitable solvent, such as ethanol. ipinnovative.comacademicjournals.org

| Ligand | Metal Ion | Resulting Complex | Reference |

| 3-Amino-2-methyl-7-chloro-quinazolin-4(3H)-one | Co(II), Zn(II), Cu(II) | Metal complexes of the ligand | ipinnovative.com |

| Quinazolin-4(3H)-one | Cd(II), Hg(II) | [CdBr2(C8H6N2O)]n, [HgCl2(C8H6N2O)]n | iucr.org |

| 2,3-Substituted quinazolinone Schiff bases | Cu(II) | Copper(II) complexes | mdpi.com |

| 3-Amino-2-methylquinazolin-4(3H)-one | Co(II), Ni(II), Cu(II) | Metal complexes of the ligand | academicjournals.org |

Spectroscopic and Structural Characterization of Nitroquinazolines

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)

No specific FT-IR spectral data, including characteristic absorption bands for the functional groups of 2-Methyl-6-nitroquinazoline, was found in the performed searches.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Detailed experimental NMR data for this compound is unavailable.

No published ¹H-NMR or ¹³C-NMR spectra, including chemical shifts (δ), coupling constants (J), or signal multiplicities for this compound, could be located.

No data regarding 2D-NMR correlations (COSY, HMBC) for this compound was found.

Mass Spectrometry (MS)

Specific mass spectrometry data, including the molecular ion peak (M+) and fragmentation patterns for this compound, is not available in the searched literature.

X-ray Crystallography for Solid-State Structure Elucidation

No published single-crystal X-ray diffraction studies for this compound were found.

As no crystal structure has been reported, an analysis of the crystal packing and intermolecular interactions for this compound cannot be provided.

Computational and Theoretical Investigations of Nitroquinazolines

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular structure, spectroscopic characteristics, and electronic behavior with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. q-chem.com It is particularly effective for predicting the geometric and spectroscopic parameters of organic molecules. For 2-Methyl-6-nitroquinazoline , DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine its optimized geometry. researchgate.netorientjchem.org

Based on studies of analogous compounds like 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione and 2,4-diamino-6-nitroquinazoline (B1584899), it is expected that the quinazoline (B50416) core of This compound would be largely planar. acs.org The bond lengths and angles would be influenced by the electron-withdrawing nature of the nitro group and the electron-donating methyl group. For instance, the C-N bonds of the nitro group are anticipated to be short, indicating a strong electron-withdrawing effect.

Spectroscopic parameters can also be predicted. Theoretical vibrational frequencies from DFT calculations can be correlated with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. For related nitro-substituted quinoxaline (B1680401) derivatives, characteristic nitro group stretching vibrations are observed around 1520 cm⁻¹. Similarly, the calculated NMR chemical shifts can help in the interpretation of ¹H and ¹³C NMR spectra, confirming the substitution pattern.

Table 1: Predicted Structural and Spectroscopic Data for this compound based on Analogous Compounds

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Geometry | ||

| Quinazoline Ring | Largely planar | X-ray crystallography of related quinazolines. |

| C-NO₂ Bond Length | Short, indicative of strong electron withdrawal | DFT calculations on nitroaromatic compounds. |

| Spectroscopy | ||

| FT-IR: ν(NO₂) | ~1520-1550 cm⁻¹ | Experimental data for 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione. |

| ¹H NMR: δ(CH₃) | ~2.5-3.0 ppm | General chemical shift ranges for methyl groups on aromatic rings. |

| ¹³C NMR | Chemical shifts influenced by nitro and methyl groups | DFT calculations on substituted quinazolines. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. numberanalytics.com

For This compound , the HOMO is expected to be localized primarily on the quinazoline ring, particularly the electron-rich portions, while the LUMO is anticipated to be concentrated around the electron-deficient nitro group and the pyrimidine (B1678525) ring. This distribution is a common feature in nitroaromatic compounds. The energy gap for related nitroquinazoline derivatives has been shown to influence their biological activity. A study on a series of 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives performed frontier molecular orbital analysis to understand their structure-activity relationship. nih.gov

Table 2: Predicted FMO Properties for this compound

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates susceptibility to electrophilic attack. nih.gov |

| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack. nih.gov |

| HOMO-LUMO Gap (ΔE) | Relatively small | Suggests high chemical reactivity and potential biological activity. numberanalytics.com |

| HOMO Distribution | Localized on the quinazoline ring system | Electron-donating regions of the molecule. |

| LUMO Distribution | Localized on the nitro group and pyrimidine ring | Electron-accepting regions of the molecule. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). researchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. uni-muenchen.de

In the case of This compound , the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making this a likely site for electrophilic attack or hydrogen bonding interactions. bhu.ac.in The nitrogen atoms of the quinazoline ring would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would be characterized by positive potential. Such analyses have been performed on related quinazolinone derivatives to identify nucleophilic sites at positions 6 and 8. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for studying the behavior of molecules over time and their interactions with biological macromolecules.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com For nitroquinazoline derivatives, virtual screening could be employed to identify potential biological targets. For example, a study on 6-nitroquinazoline-2,4-diol used virtual screening to identify it as a potential inhibitor of shikimate dehydrogenase. mdpi.com Similarly, This compound could be screened against various kinase targets, as many quinazoline derivatives are known to be kinase inhibitors. researchgate.net The process involves docking the molecule into the active site of a target protein and scoring the binding affinity.

Computational methods can be used to predict the reactivity of a molecule and elucidate potential reaction mechanisms. For This compound , theoretical studies could predict its susceptibility to various reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. DFT calculations can be used to model the transition states of proposed reaction pathways, providing insights into the reaction kinetics and thermodynamics. researchgate.net For example, the nitration of quinazoline has been studied to understand its reactivity towards electrophilic substitution. researchgate.net Such studies on This compound would help in understanding its metabolic pathways and potential for chemical modification.

Conformational Analysis and Energetic Stability

The conformational landscape and energetic stability of quinazoline derivatives are pivotal in understanding their interaction with biological targets. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to elucidate the structural and spectroscopic parameters of these compounds researchgate.net. Studies on related nitroquinazoline structures provide insight into the likely conformation of this compound.

Molecular dynamics simulations are also used to assess the stability of such compounds when bound to a target protein. In a study on novel 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, the Root Mean Square Deviation (RMSD) plot remained stable after 50 nanoseconds, indicating the stability of the protein-ligand complex over the simulation time nih.gov. Such analyses suggest that the nitroquinazoline scaffold provides a stable framework for designing molecules that can maintain a consistent conformation within a biological binding pocket.

In Silico Drug-Likeness Predictions

In silico drug-likeness predictions are essential in modern drug discovery to filter compound libraries and prioritize candidates with a higher probability of success. These predictions are based on molecular descriptors that correlate with favorable pharmacokinetic properties, such as those outlined in Lipinski's Rule of Five gardp.org. This rule assesses properties important for a drug's absorption and distribution gardp.org.

While specific drug-likeness data for this compound is not extensively published, analysis of the closely related isomer, 2-methyl-6-nitroquinazolin-4(3H)-one, provides valuable insights. Computational tools predict its physicochemical properties, which can be compared against established drug-likeness criteria.

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties from a compound's chemical structure is a critical step to minimize failures in later stages of drug development nih.gov. In silico models use molecular descriptors to forecast the pharmacokinetic profile of a candidate molecule nih.govnih.gov. Key parameters include molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, which collectively influence a compound's oral bioavailability and cell membrane permeability scitechnol.com.

For the related compound 2-methyl-6-nitroquinazolin-4(3H)-one , the predicted ADME-related parameters are summarized in the table below. These values largely adhere to Lipinski's Rule of Five (Molecular Weight ≤ 500, LogP ≤ 5, H-Bond Donors ≤ 5, H-Bond Acceptors ≤ 10), suggesting a favorable drug-like profile. The TPSA, a predictor of transport properties, is within a range typical for orally bioavailable drugs.

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 205.17 | ≤ 500 |

| LogP | 1.13972 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 88.89 Ų | N/A |

| Rotatable Bonds | 1 | N/A |

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to the active site of a biological target, such as a protein or nucleic acid cardiff.ac.uk. This technique is instrumental in structure-based drug design and has been applied to various nitroquinazoline derivatives to explore their therapeutic potential.

Studies have shown that the 6-nitroquinazoline (B1619102) scaffold can effectively bind to diverse biological targets. For example, derivatives of 3-amino-2-methyl-6-nitro-quinazolinone were found to have satisfactory binding to DNA, which correlated with their observed biological photo-activity mdpi.com. In another study, 6-nitroquinazoline-2,4-diol was identified through virtual screening as a potent inhibitor of shikimate dehydrogenase, exhibiting a strong docking score of -8.52 kcal/mol mdpi.com.

Furthermore, derivatives of 2,4-Dichloro-6-nitroquinazoline have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. Docking studies revealed that these compounds form hydrogen bonds with key residues in the ATP-binding pocket, such as Ala743 and Lys745, highlighting the role of the quinazoline core and its substituents in achieving high binding affinity tandfonline.com. These findings underscore the versatility of the 6-nitroquinazoline scaffold in targeting different classes of biomolecules.

| Compound Derivative | Biological Target | Docking Score (kcal/mol) | Key Interactions/Findings |

|---|---|---|---|

| 3-amino-2-methyl-6-nitro-quinazolinone | DNA | Not specified | Satisfactory binding correlated to photo-activity. mdpi.com |

| 6-nitroquinazoline-2,4-diol (NQD) | Shikimate Dehydrogenase (SDH) | -8.52 | Identified as a highly promising inhibitor. mdpi.com |

| 2-chloro-quinazoline derivatives (from 2,4-Dichloro-6-nitroquinazoline) | EGFR Kinase | Not specified | Hydrogen bonding with Ala743 and Lys745 in the active site. tandfonline.com |

Biological Activities and Mechanistic Investigations of Quinazoline Derivatives with a Nitro Group

Enzyme Inhibition and Receptor Modulation

The core structure of quinazoline (B50416) has been widely exploited in medicinal chemistry to design inhibitors for a variety of enzymes and modulators for receptors. The addition of substituents, such as a nitro group, plays a critical role in fine-tuning the pharmacological profile of these compounds.

Kinase Inhibition (e.g., EGFR-TK, Aurora Kinase, PI3K, HDACs)

While direct studies on 2-Methyl-6-nitroquinazoline are not extensively detailed, research into closely related 6-nitro-4-substituted quinazoline derivatives demonstrates significant activity as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is crucial for cell proliferation and survival, and its overactivity is a hallmark of many cancers. nih.govrsc.org

A 2024 study detailed the synthesis and evaluation of a series of new 6-nitro-4-anilinoquinazoline derivatives as potent inhibitors of both wild-type and mutated EGFR. nih.gov The research focused on creating molecules that could effectively target the ATP-binding site of the EGFR kinase domain. mdpi.com Several of these compounds exhibited noteworthy inhibitory activity. For instance, compound 6c from this study, which features a 6-nitroquinazoline (B1619102) core, showed superior inhibitory action against the mutated EGFR T790M form and cytotoxicity comparable to the established drug gefitinib. nih.govnih.gov Three compounds (6c, 8, and 9f ) were identified as having superior EGFR inhibition. nih.gov The substitution at the 4-position of the 6-nitroquinazoline scaffold is critical for this activity, with various anilino-derivatives showing high potency. nih.govnih.gov

| Compound | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) |

|---|---|---|

| 6c | 11.02 ± 0.91 | 6.11 ± 0.47 |

| 8 | 10.33 ± 0.82 | 9.14 ± 0.75 |

| 9f | 12.18 ± 1.03 | 10.25 ± 0.88 |

| Gefitinib (Reference) | 13.15 ± 1.14 | 11.24 ± 0.93 |

Data represents the concentration required for 50% inhibition of enzyme activity.

No specific research findings concerning the inhibition of Aurora Kinase, PI3K, or HDACs by this compound were identified in the reviewed literature.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. nih.govpatsnap.com The quinazoline nucleus is a known scaffold for DHFR inhibitors. wikipedia.org

Research on 2-heteroarylthio-6-substituted-quinazolin-4-one analogues has shown that this class of compounds can possess good inhibitory activity against a panel of cancer cell lines, with IC50 values in the sub-micromolar range. mdpi.com The structure-activity relationship (SAR) studies indicate that substituents at the 2, 3, and 6 positions of the quinazolinone core contribute to DHFR inhibition. mdpi.com However, a study on two series of nonclassical quinazoline-based thymidylate synthase inhibitors found that none of the tested compounds were potent inhibitors of dihydrofolate reductase, indicating that this activity is not universal across all quinazoline derivatives. nih.gov Specific experimental data on the DHFR inhibitory activity of this compound itself is not available in the current literature.

Shikimate Dehydrogenase (SDH) Inhibition

The shikimate pathway is essential for the biosynthesis of aromatic amino acids in plants and microorganisms but is absent in humans, making its enzymes attractive targets for herbicides and antimicrobial agents. mdpi.comnih.gov One key enzyme in this pathway is Shikimate Dehydrogenase (SDH). nih.gov

Through virtual screening and subsequent in vitro and in vivo experiments, the compound 6-nitroquinazoline-2,4-diol (NQD) was identified as a highly promising inhibitor of SDH from Arabidopsis thaliana (AtSDH). mdpi.comresearchgate.net In vitro assays demonstrated that NQD acts as a non-competitive inhibitor, reducing the maximum velocity (Vmax) of the enzyme without affecting its substrate binding affinity (KM). mdpi.comresearchgate.net Hydroponic experiments confirmed the in vivo activity of NQD, showing it reduced the root length of both soybean and maize. mdpi.com Furthermore, NQD was shown to inhibit SDH in vivo by causing an accumulation of gallic acid in maize seedlings treated with both NQD and glyphosate. mdpi.comresearchgate.net

| Parameter | Control | + 250 µM NQD |

|---|---|---|

| Vmax (µmol min-1 mg-1 protein) | 2.28 ± 0.08 | 1.28 ± 0.04 |

| KM (µM) | 209.6 ± 18.2 | 207.2 ± 15.1 |

Vmax represents the maximum rate of reaction, and KM represents the substrate concentration at half of Vmax.

Thymidylate Synthase and Poly(ADP-ribose) Polymerase (PARP) Inhibition

Thymidylate Synthase (TS) is a critical enzyme for the synthesis of dTMP, a necessary precursor for DNA replication. nih.gov Its inhibition is a key mechanism for several anticancer drugs. wikipedia.org Research on nonclassical quinazoline derivatives has identified them as potent TS inhibitors. nih.gov In a study of 10-propargyl-5,8-dideazafolic acid derivatives, which are based on a quinazoline structure, compounds with a nitro (NO2) substituent on the phenyl ring were among the most potent inhibitors of L1210 TS, with IC50 values in the low micromolar range. nih.gov This indicates that the nitro group is a favorable substitution for TS inhibitory activity within this specific quinazoline series. nih.gov

Poly(ADP-ribose) Polymerase (PARP) is a family of enzymes involved in DNA repair. researchgate.net PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways. researchgate.net The 4-quinazolinone scaffold has been successfully utilized as a bioisostere for the phthalazinone core of the approved PARP inhibitor Olaparib. rsc.org A study on new quinazolinone-based derivatives reported compounds with significant PARP-1 inhibitory activity, with the most potent compound showing an IC50 of 30.38 nM, comparable to Olaparib. rsc.org Another study identified a compound with a 4-Hydroxyquinazoline scaffold that displayed potent inhibitory activity against primary PARP inhibitor-resistant cell lines. mdpi.com While these studies highlight the potential of the broader quinazolinone class, direct experimental data for this compound as a PARP inhibitor is currently unavailable.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes, making them established targets for cancer chemotherapy. bohrium.commdpi.com Various quinazoline derivatives have been investigated as topoisomerase inhibitors. For example, a tetrahydroquinazoline (B156257) derivative was reported to be an effective inhibitor of the alpha isoform of human topoisomerase II (TopoIIα). bohrium.com Other studies have explored different fused quinazoline systems, such as nih.govnih.govmdpi.comtriazolo[4,3-c]quinazolines and pyrazolo[4,3-f]quinolines, which have demonstrated inhibitory activity against Topo I and/or Topo II. nih.govmdpi.com These findings suggest that the quinazoline scaffold is a viable starting point for developing topoisomerase inhibitors; however, specific studies on the topoisomerase inhibitory activity of this compound have not been reported.

Cholinesterase and β-Amyloid Aggregation Inhibition

There is no available research data from the conducted searches regarding the activity of this compound or related 6-nitroquinazoline derivatives as inhibitors of cholinesterase or β-amyloid aggregation.

Antimicrobial Activities of Related Quinazoline Derivatives

Numerous studies have demonstrated the potent antimicrobial effects of various quinazoline derivatives. nih.govnih.gov Modifications at the 2, 3, and 6 positions of the quinazoline ring have been shown to influence their activity against a spectrum of pathogens. nih.gov

Antibacterial Activity

The quinazoline nucleus is a common feature in many compounds screened for antibacterial properties. researchgate.netmediresonline.org Research has shown that certain substituted quinazolinones (a closely related class of compounds) exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.goveco-vector.com For instance, derivatives with substitutions on the phenyl ring have shown marked activity against pathogens like Klebsiella pneumoniae. nih.gov However, specific antibacterial testing results for this compound have not been reported.

Antifungal Activity

The antifungal potential of the quinazoline family is also well-documented. Various derivatives have been synthesized and tested against pathogenic fungi. jocpr.comnih.govmdpi.com Studies on 7-chloro-3-(4-fluorophenyl)-2-((5-(substituted amino) -1H-indol-1-yl)methyl) quinazolin-4(3H)-one derivatives and certain pyrazol-quinazolinones have shown them to be active against several fungal species. nih.govmdpi.com Specific data on the antifungal activity of this compound is currently unavailable.

Antiparasitic Activity (e.g., Anti-Trypanosome Activity)

Nitro-substituted quinazoline derivatives have been a focus of research for antiparasitic agents, particularly against trypanosomes, the protozoans responsible for Chagas disease and African sleeping sickness. nih.govmdpi.comnih.gov A recent study highlighted that quinazoline derivatives with a nitrobenzoyl group showed potent activity against Trypanosoma cruzi and were not toxic to human cells, indicating a high selectivity index. nih.govmdpi.com While this suggests that the nitro group is important for this activity, specific research on this compound is lacking.

Antiviral Activity

The antiviral properties of quinazoline derivatives are an active area of investigation. researchgate.net Notably, the related compound 2-Methylquinazolin-4(3H)-one has been identified as having significant in vitro antiviral activity against the Influenza A (H1N1) virus, suggesting it could be a key active component in some traditional remedies used for viral pneumonia. nih.govresearchgate.net This finding for a structurally similar compound underscores the potential of this chemical class, although direct antiviral studies on this compound have not been published.

Antitubercular Activity

Quinazolines are considered an important class of compounds in the search for new treatments for tuberculosis, especially against multi-drug-resistant strains. mdpi.comnih.govnih.gov Research into 4-anilinoquinazolines has identified compounds with high potency against Mycobacterium tuberculosis. nih.gov The broader class of nitroimidazoles, which also feature a nitro group, are promising antitubercular agents. nih.govresearchgate.net Despite the relevance of both the quinazoline core and the nitro group in this therapeutic area, there is no specific data on the antitubercular efficacy of this compound.

Anticancer and Antineoplastic Activities of Related Quinazoline Derivatives

The quinazoline framework is central to the design of many modern anticancer drugs, particularly tyrosine kinase inhibitors. researchgate.netnih.govnih.govnih.govrsc.org The substitution pattern on the quinazoline ring plays a critical role in determining the compound's mechanism of action and potency. For example, 6-amino-2-arylquinazolinones have been investigated as potent inhibitors of tubulin polymerization, a key process in cell division. researchgate.net Other derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit signaling pathways crucial for tumor growth, such as the ALK/PI3K/AKT pathway. nih.gov

While extensive research exists on the anticancer potential of various substituted quinazolines, no studies have specifically reported on the cytotoxic, anticancer, or antineoplastic activities of this compound.

Diverse Mechanisms of Action

No specific studies detailing the diverse mechanisms of action for this compound were identified in the available literature. While the mechanisms for related compounds like 2-Methyl-6-nitro-3H-quinazolin-4-one are theorized to involve interactions with enzymes, receptors, and nucleic acids, with the nitro group potentially forming reactive intermediates, these mechanisms have not been specifically demonstrated for this compound.

Anti-inflammatory and Analgesic Activities

The quinazoline core structure is present in compounds that have been investigated for anti-inflammatory and analgesic properties. jneonatalsurg.commdpi.comnih.gov However, dedicated research evaluating the anti-inflammatory or analgesic efficacy of this compound, including any potential for cyclooxygenase inhibition or modulation of nociceptive pathways, could not be found in the conducted search. jneonatalsurg.com

Other Noted Biological Activities

Similarly, a comprehensive search did not yield specific research findings for this compound in the following areas:

Anticonvulsant Activity

Although various quinazoline and quinazolinone derivatives have been synthesized and evaluated for anticonvulsant effects, with some showing notable protection against chemically or electrically induced seizures, no studies were found that specifically tested this compound in anticonvulsant models. nih.gov

Antihypertensive Activity

Certain quinazoline derivatives are known for their antihypertensive effects, often acting as α1-adrenergic receptor antagonists. japsonline.comnih.gov Despite this, the literature search did not uncover any studies investigating the potential antihypertensive activity of this compound.

Antimalarial Activity

The quinoline (B57606) scaffold, a related but distinct heterocyclic system, is famously associated with antimalarial drugs like chloroquine. nih.govd-nb.info Some nitroaromatic compounds have also been studied for their antiplasmodial activity, potentially through the inhibition of enzymes like glutathione (B108866) reductase. nih.gov However, there is no specific data available on the antimalarial properties of this compound.

Sedative–Hypnotic Effects

Sedative and hypnotic effects are often mediated through interaction with the central nervous system, particularly GABAergic systems. rxlist.com While some classes of compounds are explored for these properties, no research was found to suggest or confirm any sedative-hypnotic effects for this compound.

Antihistaminic Activity

While the broader quinazoline and quinoline scaffolds have been associated with antihistaminic properties, specific studies detailing the direct antihistaminic activity of this compound are not prominent in the available scientific literature. The pharmacological profile of quinazoline derivatives is highly dependent on the nature and position of their substituents, and direct evaluation of this compound as an antagonist of histamine (B1213489) receptors has not been extensively reported.

Antiallergic Activity

The investigation into the antiallergic potential of nitroquinazoline derivatives has yielded noteworthy findings. Research has shown that certain 6-nitroquinazolines can inhibit T-cell proliferation, a key process in the allergic inflammatory response. For instance, a 6-nitroquinazoline derivative, identified as compound 51 in a study by Tobe et al., demonstrated an IC₅₀ value of 3.0 µM for the inhibition of ConA-induced proliferation of mice spleen cells. This activity suggests a potential mechanism for antiallergic effects by modulating the cellular immune response.

Antioxidant Activity

The quinazoline nucleus is a core structure in various compounds tested for antioxidant properties. mdpi.comresearchgate.net The capacity of these molecules to scavenge free radicals is often attributed to their chemical structure, which can be modified to enhance this activity. sapub.org However, specific experimental studies quantifying the antioxidant capacity of this compound itself, for example through DPPH or nitric oxide radical scavenging assays, are not extensively documented in the reviewed literature. sapub.orgorientjchem.org The antioxidant potential of quinazoline derivatives is known to be significantly influenced by the specific substitution patterns on the heterocyclic and benzene (B151609) rings. nih.gov

Immunotropic Activity

Derivatives of 6-nitroquinazoline have been identified as potent modulators of immune responses, particularly in the inhibition of tumor necrosis factor-alpha (TNF-α) production and T-cell proliferation. nih.gov A study by Tobe et al. synthesized and evaluated a series of 6-nitroquinazolines, revealing that these compounds could suppress both lipopolysaccharide (LPS)-induced TNF-α production and concanavalin (B7782731) A (ConA)-induced T-cell proliferation. nih.gov This dual-acting immunotropic effect highlights the potential of the 6-nitroquinazoline scaffold in developing agents for inflammatory and autoimmune conditions. jst.go.jp

The oral administration of specific derivatives in this class led to significant inhibition of LPS-induced TNF-α production in vivo, confirming their immunomodulatory potential. nih.gov The table below summarizes the activity of representative compounds from this study.

| Compound | Structure (Modification at C4) | TNF-α Inhibition IC₅₀ (µM) | T-cell Proliferation Inhibition IC₅₀ (µM) |

|---|---|---|---|

| 5d | 4-Fluorophenyl | 0.4 | 3.0 |

| 5f | 3,4-Difluorophenyl | 0.5 | 3.0 |

Structure-Activity Relationship (SAR) Investigations

The biological activity of 6-nitroquinazoline derivatives is profoundly influenced by their structural characteristics. Structure-activity relationship (SAR) studies have been conducted across various therapeutic targets, including immunomodulation and cancer, providing insights into the optimal substitutions on the quinazoline core. nih.govjst.go.jpnih.gov

For immunotropic activity, SAR studies revealed that a key structural requirement for dual inhibition of TNF-α production and T-cell proliferation is the presence of an unsubstituted piperazine (B1678402) ring at the C(7)-position of the 6-nitroquinazoline scaffold. nih.gov Modifications at the C(4)-position also play a critical role in modulating potency. nih.govjst.go.jp

In the context of anticancer activity, 6-nitro-4-substituted quinazolines have been investigated as epidermal growth factor receptor (EGFR) inhibitors. nih.gov SAR in this area indicates that the nature of the substituent at the 4-position is crucial for binding to the EGFR kinase domain and for cytotoxicity against cancer cell lines. nih.govmdpi.com For example, the introduction of specific anilino groups at C(4) can confer potent inhibitory activity. nih.gov

Exploration as Fluorescent Probes for Optical Imaging and Sensing

The quinazoline scaffold, particularly when substituted with nitro and amino groups, has shown potential in the development of fluorescent probes. The conversion of a nitro group to an amino group can induce a significant change in the electronic properties of a molecule, leading to a "turn-on" fluorescence response. mdpi.com

A study on a 2-(2′-nitrophenyl)-4(3H)-quinazolinone probe demonstrated this principle for the detection of carbon monoxide. The reduction of the nitro group to an amino group by the analyte resulted in a distinct enhancement of fluorescence. mdpi.com This mechanism suggests that a 6-nitroquinazoline core could be similarly employed for developing reaction-based sensors.

Furthermore, the 6-aminoquinazoline scaffold, which is readily synthesized by the reduction of 6-nitroquinazoline, has been identified as a tunable fluorescent platform. researchgate.net By modifying the amine group at the 6-position, researchers have developed fluorescent sensors for detecting analytes like formaldehyde (B43269) in living cells. This indicates that this compound serves as a valuable precursor for creating functional fluorescent probes for biological imaging. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methyl-6-nitroquinazoline, and how can reaction conditions be optimized for higher yields?

- Methodology : Conventional synthesis often involves nitration of methyl-substituted quinazoline precursors under reflux conditions. For example, 3-methyl-6-nitroquinoxaline derivatives are synthesized using hydrazine dihydrate and substituted acetophenones under reflux, achieving moderate yields (60–75%) . Optimization may include adjusting acid concentration (e.g., 6M HCl for hydrolysis) or reaction time (4 hours for reflux) to improve yields to 90% .

- Key Parameters :

| Condition | Typical Range | Impact on Yield | Source |

|---|---|---|---|

| Reflux Time | 2–6 hours | Longer time improves conversion but risks decomposition | |

| Acid Concentration | 4–6M | Higher concentration accelerates hydrolysis |

Q. How can the nitro and methyl groups in this compound be functionally modified for downstream applications?

- Methodology :

- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amino groups, enabling further coupling reactions .

- Methyl Group Oxidation : Use oxidizing agents like KMnO₄ or RuO₄ to convert methyl to carboxyl groups, enhancing water solubility .

- Example : Demethylation of methoxy groups (e.g., using BBr₃) yields hydroxyl derivatives for pharmaceutical intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy vs. methyl groups) .

- IR : Nitro groups show strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

- XRD : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding in 6-chloro derivatives) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?

- Methodology : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by promoting uniform heating. For example, 4-aminoquinazoline derivatives are synthesized in 85–95% yield using ammonium formate under microwave conditions .

- Advantages :

- 50–70% reduction in reaction time compared to conventional methods.

- Higher purity due to reduced side reactions .

Q. What strategies resolve contradictions in experimental data when analyzing nitroquinazoline bioactivity?

- Methodology :

- Triangulation : Cross-validate results using multiple techniques (e.g., in vitro assays vs. molecular docking) .

- Contradiction Matrix : Systematically map conflicting outcomes (e.g., high in vitro activity vs. low bioavailability) to identify variables like solubility or metabolic stability .

Q. How do crystallographic studies inform the design of this compound-based inhibitors?

- Methodology : X-ray diffraction reveals binding modes and steric clashes. For example, the crystal structure of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide shows planar quinazoline rings facilitating π-π stacking with target proteins .

- Design Insights :

- Substituents at position 6 (nitro/methoxy) influence binding pocket accessibility.

- Methyl groups enhance hydrophobic interactions but may reduce solubility .

Q. What statistical approaches are essential for validating the biological activity of novel nitroquinazoline derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.